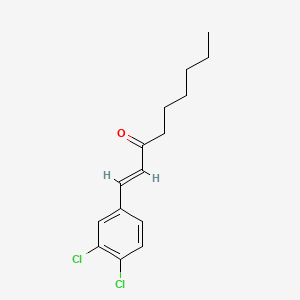

1-Nonen-3-one, 1-(3,4-dichlorophenyl)-

Description

1-Nonen-3-one, 1-(3,4-dichlorophenyl)- is a ketone derivative featuring a 3,4-dichlorophenyl substituent. This moiety is commonly associated with bioactive properties, including antimicrobial, herbicidal, and pharmaceutical activities . The dichlorophenyl group enhances molecular stability and lipophilicity, influencing binding affinity in biological systems .

Properties

CAS No. |

51469-53-5 |

|---|---|

Molecular Formula |

C15H18Cl2O |

Molecular Weight |

285.2 g/mol |

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)non-1-en-3-one |

InChI |

InChI=1S/C15H18Cl2O/c1-2-3-4-5-6-13(18)9-7-12-8-10-14(16)15(17)11-12/h7-11H,2-6H2,1H3/b9-7+ |

InChI Key |

NDUOAXFSJRXWNF-VQHVLOKHSA-N |

Isomeric SMILES |

CCCCCCC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCCC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban, TCC)

- Structure : Urea backbone with 3,4-dichlorophenyl and phenyl substituents.

- Applications : Widely used as an antimicrobial agent in cosmetics (soaps, detergents) and plastics .

- Safety Concerns: Potential ecological risks due to persistence and bioaccumulation .

- Synthesis : Derived from condensation reactions involving dichlorophenyl precursors .

1-(3,4-Dichlorophenyl)-3-methylurea (Diuron Metabolite)

- Structure : Methyl-substituted urea.

- Applications : Metabolite of the herbicide Diuron; detected in human urine alongside 3,4-dichloroaniline .

- Toxicity : Linked to endocrine disruption and environmental persistence .

Ketone Derivatives

1-(3,4-Dichlorophenyl)ethanone Oxime

- Structure : Ketoxime derivative with a dichlorophenyl group.

- Properties: CAS 71516-68-2; molecular formula C₈H₇Cl₂NO .

1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

- Structure: Propanone with dichlorophenyl and dimethylphenyl groups.

- Safety Data : Classified under GHS guidelines; 100% purity with undefined acute toxicity .

Pharmaceutical Agents

(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione (Apoptosis Activator 2)

- Structure : Indole-dione fused with dichlorobenzyl.

- Applications : Induces apoptosis in cancer cells; CAS 79183-19-0 .

Structural and Functional Contrasts

Key Observations :

- Urea vs. Ketone Backbones : Urea derivatives exhibit higher polarity and are more commonly used in consumer products, whereas ketones serve as versatile intermediates.

- Chlorophenol Toxicity: The 3,4-dichlorophenyl group may contribute to toxicity via metabolic release of chlorophenols, which are associated with hepatotoxicity and carcinogenicity .

Q & A

Q. What are the established synthetic routes for 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- in laboratory settings?

The compound can be synthesized via Friedel-Crafts acylation, where 3,4-dichlorophenyl derivatives react with nonenoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Substrate Preparation : Use 3,4-dichloroaniline or 3,4-dichlorobenzene as the aromatic substrate.

- Acylation : React with nonenoyl chloride under anhydrous conditions to prevent hydrolysis.

- Catalyst Optimization : Adjust AlCl₃ stoichiometry (typically 1.2–1.5 equivalents) to balance reactivity and minimize side reactions like over-acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product. Yields range from 45–65%, depending on steric hindrance from the dichlorophenyl group.

Q. How can researchers characterize the molecular structure of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- using spectroscopic methods?

A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identify vinyl protons (δ 5.5–6.5 ppm, doublet for trans-configuration) and carbonyl-adjacent methylene groups (δ 2.5–3.0 ppm).

- ¹³C NMR : Confirm the ketone carbonyl (δ 200–210 ppm) and dichlorophenyl carbons (δ 120–140 ppm).

Q. What experimental factors influence the stability of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- during storage?

- Light Sensitivity : The dichlorophenyl group increases susceptibility to photodegradation. Store in amber vials under inert gas (N₂/Ar).

- Temperature : Decomposition accelerates above 25°C; refrigeration (4°C) is advised for long-term storage.

- Moisture : Hydrolysis of the ketone group is minimized using anhydrous solvents (e.g., dried DCM) and molecular sieves .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent affect the electronic and steric properties of 1-Nonen-3-one in nucleophilic reactions?

- Electronic Effects : The electron-withdrawing Cl groups reduce electron density at the carbonyl carbon, enhancing electrophilicity and reactivity toward nucleophiles (e.g., Grignard reagents).

- Steric Effects : Ortho-chlorine atoms introduce steric hindrance, favoring nucleophilic attack at the less hindered para position. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields for Friedel-Crafts acylation of 3,4-dichlorophenyl substrates?

- Design of Experiments (DoE) : Systematically vary catalyst loading (0.8–2.0 eq AlCl₃), temperature (0–40°C), and solvent polarity (toluene vs. DCM).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., diacylated species or chloride adducts).

- Kinetic Studies : Monitor reaction progress via in situ FT-IR to optimize quenching times and minimize over-reaction .

Q. How do computational methods like DFT aid in predicting the reactivity of 1-Nonen-3-one, 1-(3,4-dichlorophenyl)- in Diels-Alder reactions?

- Transition State Modeling : Calculate activation energies for syn vs. anti periplanar approaches of dienes (e.g., cyclopentadiene).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict regioselectivity. The electron-deficient dichlorophenyl group lowers the LUMO energy, favoring electron-rich dienes .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signals |

|---|---|

| ¹H NMR | δ 6.8–7.4 ppm (dichlorophenyl H), δ 5.6–6.2 ppm (vinyl H), δ 2.6–2.9 ppm (CH₂CO) |

| ¹³C NMR | δ 205 ppm (C=O), δ 125–140 ppm (aromatic C-Cl) |

| IR | 1695 cm⁻¹ (C=O), 740 cm⁻¹ (C-Cl) |

| EI-MS | m/z 296 [M]⁺, m/z 231 [M – C₅H₇O]⁺ |

Q. Table 2. Optimized Friedel-Crafts Acylation Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.3 eq | Higher eq increases acylation but promotes byproducts |

| Temperature | 0–10°C | Minimizes ketone decomposition |

| Solvent | Anhydrous DCM | Enhances substrate solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.